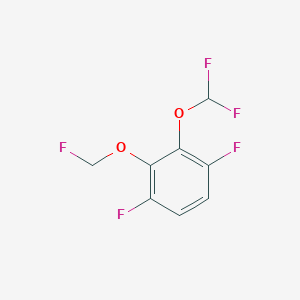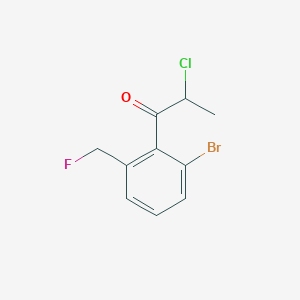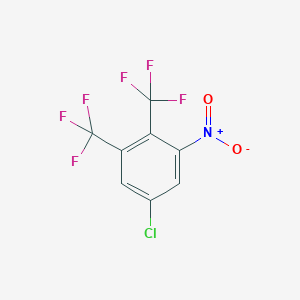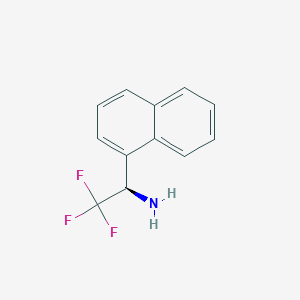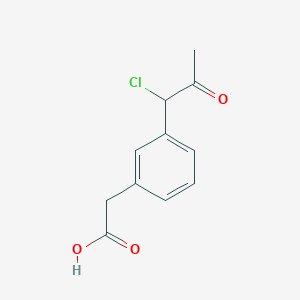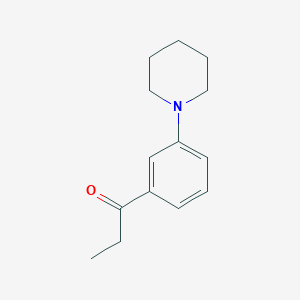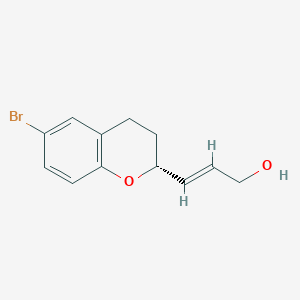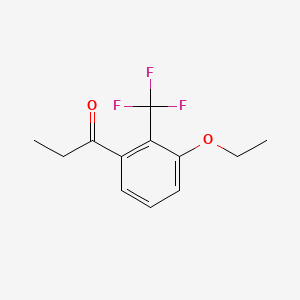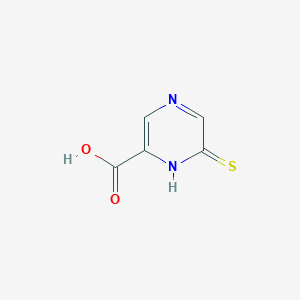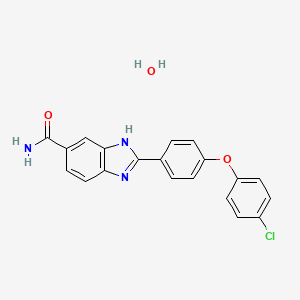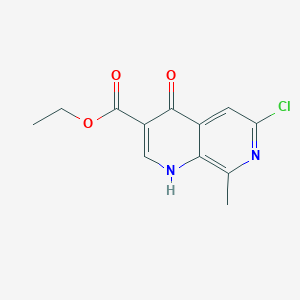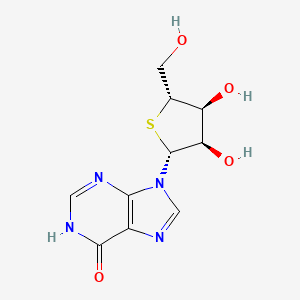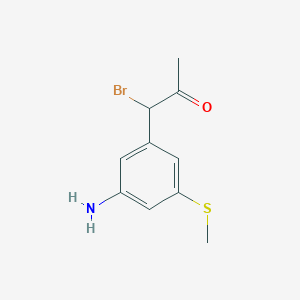![molecular formula C6H4BrFHoN- B14045825 [(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium is a chemical compound with the molecular formula C₆H₄BrFHoN and a molecular weight of 353.94 g/mol . This compound is characterized by the presence of a holmium ion coordinated to a pyridine ring substituted with bromine and fluorine atoms. Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium typically involves the reaction of 5-bromo-6-fluoropyridine-3-methanol with a holmium salt under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the holmium ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the holmium ion .
Applications De Recherche Scientifique
[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium has several scientific research applications:
Mécanisme D'action
The mechanism by which [(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium exerts its effects involves the interaction of the holmium ion with various molecular targets. The holmium ion can coordinate with different ligands, altering their electronic and structural properties. This coordination can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium can be compared with other similar compounds, such as:
- [(5-Bromo-6-fluoropyridin-3-yl)methyl]yttrium
- [(5-Bromo-6-fluoropyridin-3-yl)methyl]erbium
- [(5-Bromo-6-fluoropyridin-3-yl)methyl]thulium
These compounds share similar structures but differ in the central rare earth element. The unique properties of holmium, such as its magnetic and optical characteristics, make this compound distinct from its counterparts .
Propriétés
Formule moléculaire |
C6H4BrFHoN- |
|---|---|
Poids moléculaire |
353.94 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-5-methanidylpyridine;holmium |
InChI |
InChI=1S/C6H4BrFN.Ho/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H2;/q-1; |
Clé InChI |
BOIYQLYYOLYNGV-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=CC(=C(N=C1)F)Br.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


